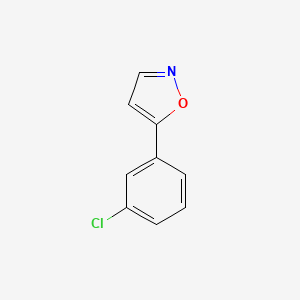

5-(3-Chlorophenyl)isoxazole

Description

Significance of the Isoxazole (B147169) Core in Advanced Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery and advanced chemical research. nih.govtaylorandfrancis.com Its significance stems from a combination of its structural features and diverse biological activities. The electron-rich nature of the aromatic isoxazole ring and the relatively weak nitrogen-oxygen bond make it amenable to various chemical transformations, including ring cleavage reactions. nih.gov This reactivity allows chemists to use the isoxazole moiety as a versatile synthetic intermediate for constructing more complex molecular architectures. nih.govnih.govsphinxsai.com

The isoxazole core is a key component in numerous pharmaceutical agents, natural products, and agrochemicals. nih.gov Its presence in a molecule can significantly influence its pharmacokinetic profile, enhancing efficacy and reducing toxicity. rsc.org The substituents on the isoxazole ring play a crucial role in determining the compound's biological activity and its ability to form complexes with biological targets. nih.govrsc.org The wide range of biological activities associated with isoxazole-containing compounds includes antimicrobial, anticancer, anti-inflammatory, neuroprotective, analgesic, anticonvulsant, and antiviral properties. nih.govnih.govrsc.orgajrconline.org This broad spectrum of activity has cemented the isoxazole core as a highly important scaffold for drug discovery. ajrconline.org

| Property of Isoxazole Core | Significance in Advanced Chemical Sciences | References |

| Five-membered aromatic heterocycle | Provides a stable and versatile scaffold for chemical synthesis. | nih.govnih.govresearchgate.net |

| Adjacent nitrogen and oxygen atoms | Influences electronic properties and allows for diverse biological interactions. | nih.govnih.gov |

| Susceptible to ring cleavage | Acts as a synthetic intermediate for creating complex molecules. | nih.gov |

| Broad biological activity spectrum | Serves as a key pharmacophore in drug discovery for various diseases. | nih.govnih.govrsc.orgajrconline.orgnih.gov |

Overview of Substituted Isoxazoles in Contemporary Academic Research

Contemporary academic research is actively exploring the synthesis and application of substituted isoxazoles, driven by their vast therapeutic potential. nih.govrsc.org Scientists are developing novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed reactions, to efficiently create a wide array of isoxazole derivatives. nih.govrsc.org These methods allow for precise control over the substitution pattern on the isoxazole ring, enabling the fine-tuning of a compound's pharmacological properties. nih.gov

Research has shown that the nature and position of substituents on the isoxazole ring are critical for its biological activity. nih.govrsc.org For instance, the introduction of different aryl groups, halogens, or other functional groups can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.gov Disubstituted and trisubstituted isoxazoles are of particular interest, with studies demonstrating their efficacy as antibacterial, analgesic, anti-inflammatory, antioxidant, and anticancer agents. ijbpas.com The ability to modify the isoxazole structure has led to the development of multi-targeted therapies and personalized medicine approaches. nih.govrsc.org The ongoing research into substituted isoxazoles highlights their continued importance in both academic and pharmaceutical research and development. nih.govrsc.org

| Type of Substituted Isoxazole | Focus of Contemporary Research | Reported Biological Activities | References |

| 3,5-Disubstituted Isoxazoles | Development of regioselective synthesis methods. | Anticancer, Anti-inflammatory, sPLA2 inhibition. | nih.gov |

| 4-Substituted Isoxazoles | Synthesis via electrophilic cyclization. | COX-2 inhibition. | organic-chemistry.org |

| Fused Isoxazoles | Exploration of novel synthetic routes. | Anticancer, Antibacterial, Antifungal, Anti-inflammatory. | mdpi.com |

| Isoxazole-carboxamides | Synthesis and evaluation of biological potential. | Antioxidant. | nih.gov |

Research Context for 5-(3-Chlorophenyl)isoxazole and its Derivatives

Within the vast family of substituted isoxazoles, this compound and its derivatives have emerged as a specific area of research interest. The presence of a chlorophenyl group at the 5-position of the isoxazole ring is a key structural feature that influences the molecule's biological properties.

Research into derivatives of this compound has explored their potential as immunomodulatory and analgesic agents. For example, the related compound 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been shown to inhibit the proliferation of peripheral blood mononuclear cells and modulate cytokine production. vulcanchem.com Furthermore, studies on 3-aryl-5-(3'-chlorophenyl)isoxazole derivatives have been conducted to evaluate their antitubercular and antimicrobial activities. researchgate.net The synthesis of these compounds often involves the condensation of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. researchgate.net The investigation into this compound and its analogues is part of a broader effort to discover new therapeutic agents with improved efficacy and specific modes of action. mdpi.com

| Compound/Derivative | Area of Research | Key Findings | References |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | Immunomodulation, Analgesic Properties | Reduces PBMC proliferation, exhibits pain latency prolongation. | vulcanchem.com |

| 3-Aryl-5-(3′-chlorophenyl)isoxazole derivatives | Antimicrobial, Antitubercular | Screened for activity against various microbial strains. | researchgate.net |

| 4-Chloro-N-(3-chlorophenyl)-3-methylisoxazole-5-carboxamide | Medicinal Chemistry | Investigated for potential biological activities due to its specific substitutions. | ontosight.ai |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Immunomodulation | Demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes. | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682025 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-34-8 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5 3 Chlorophenyl Isoxazole and Isoxazole Systems

Electrophilic and Nucleophilic Reactions of the Isoxazole (B147169) Ring

The isoxazole ring is generally considered an electron-deficient system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Due to their low nucleophilicity, isoxazoles are generally resistant to electrophilic aromatic substitution (SEAr) reactions. nanobioletters.comresearchgate.net The introduction of functional groups often requires harsh conditions or specific catalytic systems to overcome the inherent lack of reactivity. researchgate.net However, the presence of electron-donating groups on the isoxazole ring can facilitate electrophilic attack. For instance, intramolecular SEAr reactions have been achieved at the C-5 position of isoxazoles bearing electron-donating heteroatoms at the C-4 position, particularly with the aid of a cationic gold(I) catalyst. researchgate.net Fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been accomplished using electrophilic fluorinating agents like Selectfluor™. rsc.org

Nucleophilic Attack: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening or substitution reactions. Nucleophilic attack is a key step in many of the transformations discussed in the following sections. For example, 5-nitroisoxazoles readily undergo nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by various nucleophiles. researchgate.net This provides a versatile method for the synthesis of 3,5- and 3,4,5-substituted isoxazoles. researchgate.net

Ring-Opening Reactions and Subsequent Derivatization Strategies

A significant aspect of isoxazole chemistry is the susceptibility of the N-O bond to cleavage under various conditions, leading to ring-opening. This provides a powerful synthetic tool for the preparation of a wide range of acyclic and heterocyclic compounds.

The cleavage of the isoxazole ring is a well-established method for generating valuable difunctionalized synthons.

1,3-Dicarbonyls: The condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental method for the synthesis of isoxazoles. youtube.com Conversely, the reductive cleavage of isoxazoles can regenerate a 1,3-dicarbonyl-like functionality.

Enaminoketones (β-Amino Enones): Reductive cleavage of the N-O bond in isoxazoles is a common route to β-amino enones. rsc.org This can be achieved using various metal carbonyls, such as hexacarbonylmolybdenum ([Mo(CO)₆]), pentacarbonyliron ([Fe(CO)₅]), or nonacarbonyldiiron ([Fe₂(CO)₉]) in the presence of water. rsc.org A copper/diamine catalytic system has also been developed for the reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. acs.org Additionally, the interaction of 3,5-disubstituted isoxazoles with a low-valent titanium isopropoxide reagent leads to the formation of β-enaminoketones. researchgate.net

γ-Amino Alcohols: The synthesis of γ-amino alcohols can be achieved through the reduction of a monoalkoximino intermediate, which is formed by the reaction of a β-dicarbonyl compound with an alkoxyamine like methoxyamine. google.com This process essentially involves the formation of an isoxazole-like intermediate followed by reduction.

The following table summarizes some reagents used for the formation of difunctionalized compounds from isoxazoles:

| Starting Material | Reagent(s) | Product Type |

| Isoxazoles | [Mo(CO)₆] and water | β-Amino enones |

| Isoxazoles | [Fe(CO)₅] and water (photoirradiation) | β-Amino enones |

| Isoxazoles | [Fe₂(CO)₉] and water (heating) | β-Amino enones |

| Isoxazoles | Copper/diamine catalyst | Fluoroalkylated enaminones |

| 3,5-Disubstituted isoxazoles | EtMgBr/Ti(O-i-Pr)₄ | β-Enaminoketones |

| β-Dicarbonyl compound | Alkoxyamine, then reducing agent (e.g., LiAlH₄) | γ-Amino Alcohols |

The reductive cleavage of the isoxazole ring typically involves the scission of the weak N-O bond. Several mechanisms and reagents have been developed for this purpose.

Metal Carbonyl-Induced Cleavage: The reaction of isoxazoles with metal carbonyls like [Mo(CO)₆] in the presence of water proceeds via a proposed mechanism involving an N-complexed isoxazole intermediate. rsc.org This is followed by cleavage of the N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water to yield the β-amino enone. rsc.org

Copper-Catalyzed Cleavage: A copper/diamine catalytic system has been shown to be effective for the reductive ring-cleavage of isoxazoles. acs.orgwpmucdn.com This method offers the advantage of using commercially available reagents and exhibits broad functional group tolerance. acs.org

Low-Valent Titanium Reagent: The reagent prepared from Ti(O-i-Pr)₄ and ethylmagnesium bromide (EtMgBr) effectively cleaves the isoxazole ring to produce β-enaminoketones. researchgate.net

Samarium Diiodide: SmI₂ is another efficient reagent for the reductive cleavage of the O-N bond in isoxazoles. researchgate.net

Functionalization and Modification of Peripheral Substituents in 5-(3-Chlorophenyl)isoxazole

The substituents on the isoxazole ring, such as the 3-chlorophenyl group in this compound, can undergo various chemical transformations.

The chlorophenyl group attached to the isoxazole ring can participate in reactions typical of aryl chlorides, although the reactivity can be influenced by the isoxazole ring itself. These reactions can include nucleophilic aromatic substitution under specific conditions or cross-coupling reactions. For instance, in related systems, the synthesis of various 5-aryl-3-substituted isoxazoles has been reported, where the aryl group can be further functionalized. nih.gov The presence of the chloro substituent offers a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new C-C or C-N bonds, though specific examples for this compound require further investigation.

The nature of the substituents at the C-3 and C-5 positions of the isoxazole ring significantly influences its reactivity and the regioselectivity of reactions.

Steric Effects: The steric bulk of substituents at C-3 and C-5 can influence the approach of reagents and may direct reactions to less hindered positions. In the synthesis of 5-(fluoroalkyl)isoxazoles, steric factors in the transition states play a crucial role in determining the regioselectivity of the cycloaddition reaction. nih.gov

Functionalization at C-3 and C-5: The C-3 and C-5 positions are key sites for introducing diversity in isoxazole derivatives. For example, 3-halo-isoxazolines are valuable synthetic intermediates that can react with nucleophiles. researchgate.net The synthesis of various 3,5-disubstituted isoxazoles is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov The direct functionalization of the isoxazole ring at these positions is often challenging due to the ring's lability under basic conditions, but methods involving transition metal-catalyzed cross-coupling reactions have been developed. rsc.org

Computational and Theoretical Investigations of 5 3 Chlorophenyl Isoxazole

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations can provide valuable information about a compound's stability, reactivity, and spectroscopic properties. For 5-(3-Chlorophenyl)isoxazole, such studies would be instrumental in characterizing its chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and its ability to participate in chemical reactions. A large HOMO-LUMO gap generally implies high stability and low reactivity. While this analysis is common for many organic molecules, specific data for this compound is not available in published literature.

Table 1: Hypothetical Frontier Molecular Orbital Energetics of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems. An ESP map of this compound would reveal the electronegative areas around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the chlorine atom, as well as the electropositive regions on the hydrogen atoms. However, specific ESP maps for this compound have not been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It is an essential tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Interaction Energies

Docking simulations could predict how this compound might fit into the active site of a biological target. The results would include the binding energy, which indicates the affinity of the ligand for the protein, and a detailed description of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Without specific studies on this compound, it is not possible to provide these details.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Computational Screening for Biological Activity Prediction

Molecular docking is often used in virtual screening campaigns to test a large library of compounds against a specific biological target. This approach can prioritize compounds for further experimental testing. While various isoxazole derivatives have been included in such screenings, a focused computational screening to predict the biological activity of this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding mode predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. An MD simulation of this compound bound to a target would offer a more realistic picture of the interaction compared to the static view provided by docking. However, no such simulations have been published for this specific compound.

Elucidation of Structure-Property Relationships through Theoretical Studies

Computational and theoretical chemistry serve as powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. Through methods such as Density Functional Theory (DFT), researchers can model the molecular structure and predict a variety of electronic and reactivity parameters. These theoretical investigations provide valuable insights into the relationships between the compound's structure and its chemical behavior, complementing experimental findings.

Theoretical studies on isoxazole derivatives often begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity, stability, and potential interaction with other chemical species.

One of the key areas of investigation in theoretical studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For isoxazole derivatives, the distribution of these frontier orbitals is also significant. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. In the case of this compound, the isoxazole ring and the chlorophenyl ring would be the primary sites for these orbitals.

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, data from theoretical investigations on structurally related isoxazole derivatives can provide valuable insights. The following tables present typical calculated values for key electronic properties of isoxazole derivatives based on DFT studies.

Table 1: Calculated Electronic Properties of Representative Isoxazole Derivatives

| Property | Value |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |

Note: The values presented are representative ranges based on computational studies of various substituted isoxazoles and may not correspond to the exact values for this compound.

Table 2: Calculated Global Reactivity Descriptors for Representative Isoxazole Derivatives

| Descriptor | Formula | Typical Value Range |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 - 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 3.25 eV |

| Global Electrophilicity Index (ω) | χ² / (2η) | 1.5 - 3.0 eV |

Note: The values presented are representative ranges based on computational studies of various substituted isoxazoles and may not correspond to the exact values for this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps are another valuable output of theoretical calculations. These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the isoxazole ring are expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might exhibit positive potential. This information is critical for understanding and predicting how the molecule will interact with other reagents.

Pharmacological and Agrochemical Research on 5 3 Chlorophenyl Isoxazole Derivatives

Evaluation of Diverse Biological Activities Relevant to Chlorophenyl Isoxazoles

The isoxazole (B147169) nucleus is a versatile scaffold found in numerous pharmacologically active molecules. When substituted with a chlorophenyl group, the resulting derivatives exhibit a spectrum of biological effects. Researchers have systematically synthesized and evaluated these compounds to understand their structure-activity relationships and to identify lead candidates for further development. The primary areas of investigation include their efficacy against cancer cell lines and a wide range of pathogenic microorganisms.

Anticancer/Antitumor Activity Research

The quest for new anticancer agents has led to the exploration of various heterocyclic compounds, with chlorophenyl isoxazole derivatives showing notable promise. Their ability to inhibit the growth of cancer cells and induce cell death has been a major focus of pharmacological research.

The initial step in evaluating the anticancer potential of 5-(3-Chlorophenyl)isoxazole derivatives involves in vitro cytotoxicity screening against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell proliferation by 50% (IC50 value), providing a measure of its potency.

Studies on related chlorophenyl-containing heterocyclic compounds have demonstrated significant cytotoxic effects. For instance, a naproxen-based 1,3,4-oxadiazole derivative showed potent activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. researchgate.net Similarly, a synthesized benzimidazole derivative exhibited strong, dose-dependent cytotoxic effects against HepG2 and A549 (lung carcinoma) cells, with IC50 values of 15.58 µM and 15.80 µM, respectively.

While specific data for the 3-chloro isomer is limited, research on analogous isoxazole structures provides valuable insights. For example, various azole derivatives have been tested against HepG2 cells, with some imidazole-based compounds showing desirable anti-tumor activities with IC50 values below 50 µM. waocp.com These findings underscore the potential of the chlorophenyl isoxazole scaffold as a source of new cytotoxic agents.

Table 1: Cytotoxicity of Selected Azole Derivatives Against Human Cancer Cell Lines

| Compound Group | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | |

| Benzimidazole Derivative (se-182) | A549 | 15.80 | |

| Imidazole Derivative (2b) | HepG2 | <50 | waocp.com |

Understanding the molecular mechanisms by which chlorophenyl isoxazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed to several key pathways, including the induction of apoptosis and the inhibition of Heat Shock Protein 90 (Hsp90).

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many effective anticancer drugs work by triggering this pathway. Novel synthetic isoxazole derivatives have been shown to possess significant pro-apoptotic activity. researchgate.net Studies on chronic myeloid leukemia (K562) cells demonstrated that these compounds induce both early and late stages of apoptosis, highlighting their potential to eliminate cancer cells through this mechanism. researchgate.net

HSP90 Inhibition: Heat Shock Protein 90 is a molecular chaperone that is essential for the stability and function of numerous proteins that are critical for cancer cell growth, proliferation, and survival. nih.gov Hsp90 is often overexpressed in cancer cells, making it an attractive target for anticancer therapy. nih.gov Isoxazole-based compounds have emerged as potent Hsp90 inhibitors. researchgate.netnih.gov For example, the isoxazole-containing drug candidate Luminespib (NVP-AUY922) is a known Hsp90 inhibitor that has been evaluated in clinical trials. nih.gov The mechanism involves the isoxazole derivative binding to the ATP-binding site in the N-terminal domain of Hsp90, which inhibits its chaperone function and leads to the degradation of client proteins, ultimately causing cancer cell death. researchgate.net

Antimicrobial Activity Research (Antibacterial, Antifungal)

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives, including those with a chlorophenyl substituent, have been extensively investigated for their activity against a broad spectrum of bacteria and fungi. researchgate.net The isoxazole ring is a key pharmacophore in several established antibacterial drugs, such as sulfamethoxazole. mdpi.com

The evaluation of the antimicrobial properties of newly synthesized compounds relies on standardized in vitro screening methods. These techniques are used to determine the susceptibility of various microorganisms to the test compounds.

One common technique is the agar diffusion method, often referred to as the cup-plate or disk diffusion method. researchgate.neticm.edu.pl In this assay, a solution of the compound is placed in a cup or on a paper disk on an agar plate that has been inoculated with a specific microorganism. The plate is then incubated, and the compound's effectiveness is determined by measuring the diameter of the zone of inhibition—the clear area around the cup or disk where microbial growth is prevented. researchgate.neticm.edu.pl

For a more quantitative assessment, dilution assays are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. semanticscholar.org The broth microdilution or tube dilution method involves preparing a series of dilutions of the compound in a liquid growth medium, which is then inoculated with the test organism. semanticscholar.org After incubation, the tubes or wells are examined for turbidity to identify the MIC. The Mueller Hinton broth turbidometric method is a specific application of this principle. semanticscholar.org

Derivatives of chlorophenyl isoxazole have demonstrated activity against a variety of pathogenic bacteria and fungi. The nature and position of substituents on the phenyl ring can significantly influence the potency and spectrum of antimicrobial activity.

In antibacterial screenings, isoxazole derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. icm.edu.plsemanticscholar.org For example, a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives showed potent activity against E. coli and S. aureus, with some compounds exhibiting lower MIC values than the standard drug cloxacillin. semanticscholar.org Another study on imidazole-bearing isoxazoles reported that a 4-chlorophenyl derivative showed notable antifungal activity against Aspergillus niger.

The antifungal potential of these compounds has also been explored against clinically relevant fungi, including Candida albicans and Aspergillus niger. mdpi.comicm.edu.pl Some isoxazole derivatives have shown selective antifungal activity, effectively inhibiting Candida growth without harming beneficial microbiota like Lactobacillus species, suggesting potential applications in treating conditions such as vulvovaginal candidiasis. mdpi.com

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N3,N5-di(4-chlorophenyl)isoxazole-3,5-diamine | E. coli | MIC | 95 µg/mL | semanticscholar.org |

| N3,N5-di(4-chlorophenyl)isoxazole-3,5-diamine | S. aureus | MIC | 95 µg/mL | semanticscholar.org |

| 3-(4-chlorophenyl) isoxazole derivative | A. niger | Zone of Inhibition | 23 mm | |

| 3-(4-chlorophenyl) isoxazole derivative | E. coli | Zone of Inhibition | 10 mm |

Anti-inflammatory and Analgesic Activity Research on this compound Derivatives

Derivatives of this compound have been a subject of significant research interest for their potential anti-inflammatory and analgesic properties. Investigations have spanned across various models, from in vivo animal studies to in vitro enzyme inhibition assays, to elucidate their mechanisms of action and therapeutic potential.

In Vivo Models (e.g., Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a standard and widely used method for evaluating the acute anti-inflammatory activity of new compounds. scholarsresearchlibrary.comnih.gov This model mimics the vascular changes associated with acute inflammation. scholarsresearchlibrary.com Upon injection of carrageenan, a localized inflammatory response is initiated, characterized by swelling (edema), which can be quantified over time.

Several studies have demonstrated the efficacy of this compound derivatives in this model. For instance, a series of synthesized isoxazole derivatives were screened, and compounds TPI-7 and TPI-13, both containing a methoxy group at the para position, were identified as the most active. scholarsresearchlibrary.com Another study highlighted that compounds L1, L4, L6, L8, L9, L15, and L19 exhibited highly potent in vivo anti-inflammatory activity, comparable to the standard drug diclofenac sodium. eijst.org.uk The anti-inflammatory effects of these compounds are often attributed to the inhibition of inflammatory mediators like prostaglandins and leukotrienes. eijst.org.uk

In a study involving a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), significant reduction in paw edema was observed. A single administration at 20 mg/kg markedly reduced edema at the 2-hour mark, and after 14 days of repeated dosing, all tested doses significantly inhibited paw edema at all measurement time points. mdpi.com Similarly, a study on an isoxazole derivative MZO-2 showed a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov

| Compound | Observation | Reference |

|---|---|---|

| TPI-7 and TPI-13 | Identified as the most active compounds in the series. | scholarsresearchlibrary.com |

| L1, L4, L6, L8, L9, L15, L19 | Showed significant anti-inflammatory activity comparable to diclofenac sodium. | eijst.org.uk |

| Compound 3f (a pyrrole derivative) | A single 20 mg/kg dose significantly reduced edema at 2 hours. Repeated doses showed significant inhibition at all time points. | mdpi.com |

| MZO-2 | Demonstrated potent inhibitory effect on paw inflammation. | nih.gov |

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. nih.gov Research has focused on the inhibitory activity of this compound derivatives against COX-1 and COX-2 isoforms.

One study synthesized a series of novel isoxazole derivatives and evaluated their in vitro COX-1/COX-2 inhibitory activity. nih.gov The results indicated that the compounds were selective towards COX-2. nih.gov Specifically, compound C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM. nih.gov Compounds C5 and C3 also showed significant activity with IC50 values of 0.85 ± 0.04 µM and 0.93 ± 0.01 µM, respectively. nih.gov

In addition to COX enzymes, the lipoxygenase (LOX) pathway, particularly 5-lipoxygenase (5-LOX), plays a key role in inflammation by producing pro-inflammatory leukotrienes. nih.govnih.gov Several this compound derivatives have been investigated as 5-LOX inhibitors. In one study, a series of ten isoxazole derivatives exhibited excellent 5-LOX blocking effects in a dose-dependent manner. nih.gov Compound C6 was identified as the most potent, showing a significant percentage of 5-LOX inhibition and a minimal IC50 value comparable to the reference drug. nih.govnih.gov Other compounds, C3 and C5, also demonstrated good 5-LOX inhibitory effects, with IC50 values of 8.47 µM and 10.48 µM, respectively. nih.govnih.gov

| Enzyme | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 | C6 | 0.55 ± 0.03 | nih.gov |

| C5 | 0.85 ± 0.04 | nih.gov | |

| C3 | 0.93 ± 0.01 | nih.gov | |

| 5-LOX | C6 | Comparable to reference drug | nih.govnih.gov |

| C3 | 8.47 | nih.govnih.gov | |

| C5 | 10.48 | nih.govnih.gov |

Immunomodulatory Properties

Beyond their direct anti-inflammatory effects, certain derivatives of this compound have been shown to possess immunomodulatory properties, influencing the behavior and function of immune cells.

Effects on Lymphocyte Proliferation and Cytokine Secretion

The proliferation of lymphocytes is a critical event in the immune response. Several isoxazole derivatives have been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens like phytohemagglutinin (PHA). nih.gov For example, a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide showed varying degrees of inhibition on PHA-induced PBMC proliferation. nih.gov Compound MM3 from this series was selected for further study due to its strong antiproliferative activity and lack of toxicity. nih.gov

In addition to inhibiting cell proliferation, these compounds can also modulate the production of cytokines. Compound MM3 was shown to inhibit the production of tumor necrosis factor (TNF-α) induced by lipopolysaccharide (LPS) in human whole blood cell cultures. nih.gov Another isoxazole derivative, MO5, also inhibited LPS-induced TNF-α production. nih.gov In a systemic inflammation model, repeated treatment with a pyrrole derivative (compound 3f) significantly decreased serum TNF-α levels, while significantly increasing the levels of the anti-inflammatory cytokine TGF-β1. mdpi.com

Modulation of T-cell Subsets and Antibody Production

Research has also indicated that isoxazole derivatives can modulate specific components of the adaptive immune system. Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have been observed to have modulatory effects on T-cell subsets and the levels of B-cells in lymphoid organs. nih.govmdpi.com Furthermore, these compounds were found to enhance the production of antibodies against sheep red blood cells (SRBC) in mice. nih.govmdpi.com

Another compound, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K), also demonstrated the ability to stimulate antibody production against SRBC. nih.gov Such findings suggest that these derivatives could have potential applications in conditions requiring immune modulation, such as in the treatment of certain autoimmune diseases or as adjuvants to enhance vaccine efficacy. nih.gov

Other Significant Biological Activities (e.g., Antioxidant, Antidiabetic, Antiviral, Anticonvulsant, Antitubercular)

The therapeutic potential of this compound derivatives extends to a variety of other biological activities.

Antioxidant Activity: Many isoxazole derivatives have demonstrated significant antioxidant properties. In one study, fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH free radical. nih.gov Compounds 2a and 2c showed high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was more potent than the positive control, Trolox. nih.gov Another study found that among ten synthesized compounds, C3 was the most potent antioxidant with an IC50 value of 10.96 μM. nih.govnih.gov

Antidiabetic Activity: Some isoxazole derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of enzymes like α-amylase. In a study of fluorophenyl-isoxazole-carboxamide derivatives, the compounds showed weak inhibitory effects against α-amylase, with IC50 values higher than 500 µg/ml. nih.gov However, another study reported that a new isoxazole derivative, C45, improved glucose consumption at a nanomolar level in insulin-resistant HepG2 cells, suggesting a potential mechanism through the activation of the AMPK/PEPCK/G6Pase pathway. nih.gov

Anticonvulsant Activity: Several novel isoxazole derivatives have been synthesized and screened for their anticonvulsant activity. atiner.grpharmahealthsciences.net These compounds have been tested in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. atiner.grpharmahealthsciences.net One study found that the presence of a nitrated aromatic ring at the 5-C position and a hydroxyl-substituted phenyl ring at the 3-C position of the isoxazole core exhibited maximum protection against convulsions. pharmahealthsciences.net Another class of compounds, 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, which includes a 5-(3-chlorophenyl) derivative (TP-315), has shown good anticonvulsant effects in both the MES and 6 Hz seizure models, which is a model for drug-resistant epilepsy. mdpi.com

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Certain isoxazole derivatives have shown promise in this area. A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated growth inhibitory activity against M. tuberculosis strains. nih.gov Further optimization of these compounds led to the development of derivatives that could escape metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

| Activity | Compound/Derivative Series | Key Findings | Reference |

|---|---|---|---|

| Antioxidant | Fluorophenyl-isoxazole-carboxamides (2a, 2c) | Potent DPPH radical scavenging with IC50 values of 0.45 and 0.47 µg/ml. | nih.gov |

| Isoxazole derivative C3 | IC50 value of 10.96 μM in DPPH assay. | nih.govnih.gov | |

| Antidiabetic | Fluorophenyl-isoxazole-carboxamides | Weak α-amylase inhibition (IC50 > 500 µg/ml). | nih.gov |

| Isoxazole derivative C45 | Improved glucose consumption (EC50 = 0.8 nM) in insulin-resistant cells. | nih.gov | |

| Anticonvulsant | Substituted isoxazoles | Maximum protection observed with specific substitutions in MES and PTZ models. | pharmahealthsciences.net |

| TP-315 (a 1,2,4-triazole-3-thione) | Good anticonvulsant effects in MES and 6 Hz seizure models. | mdpi.com | |

| Antitubercular | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Activity against drug-susceptible and drug-resistant M. tuberculosis strains. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. rsc.org For isoxazole derivatives, SAR studies have revealed that the type and position of substituents on the isoxazole and its appended rings are critical determinants of their pharmacological and agrochemical profiles. researchgate.netresearchgate.net The weak nitrogen-oxygen bond in the isoxazole ring offers a site for potential ring cleavage, making it a valuable intermediate for synthesizing a variety of bioactive compounds and allowing for easy modification of substituents. mdpi.comresearchgate.net

The presence and position of the chloro substituent on the phenyl ring attached to the isoxazole core significantly modulate the compound's bioactivity. The 3-chloro substitution, as seen in this compound, imparts specific electronic properties that can enhance interactions with biological targets.

Research indicates that the chlorophenyl group can enhance the reactivity and potency of isoxazole derivatives. For instance, in agrochemical contexts, the chlorophenyl group in compounds like 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is reported to increase potency against certain pests. chemimpex.com Studies on other heterocyclic compounds have also noted that chloro-substituents can influence biological activity. In a series of 3,5-dimethylisoxazole derivatives designed as bromodomain ligands, fluorophenyl substituents were found to be better tolerated than chlorophenyl ones, with para-substitution being preferred over the meta-position, suggesting that both steric and electronic factors are at play.

The table below summarizes findings on the influence of the chlorophenyl group on the activity of isoxazole derivatives.

| Compound Class | Observation | Implication on Bioactivity |

| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | The chlorophenyl group enhances reactivity. | Increased potency in agrochemical applications. chemimpex.com |

| 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides | p-chlorophenylamid derivative showed strong anti-inflammatory and antibacterial activity. | The chloro-substituent contributes positively to these activities. mdpi.com |

| 4,5-dihydroisoxazoline derivative | A 3-(3-chlorophenyl) substituent was part of a structure showing mitogenic activity towards lymphocytes. | The substituent is compatible with immunostimulatory effects. mdpi.com |

The C-3 and C-5 positions of the isoxazole ring are key sites for structural modifications to tune the biological activity of the resulting derivatives. Since the core compound of interest is substituted at C-5 with a 3-chlorophenyl group, modifications at the C-3 position are particularly relevant for SAR studies.

Research has shown that introducing various aryl, alkyl, or heterocyclic moieties at the C-3 position can lead to a wide range of biological effects, including anticancer and antimicrobial activities. nih.govnih.gov For instance, a study on 3,5-disubstituted isoxazoles derived from tyrosol found that substitutions such as methyl, methoxy, or chloride on the aryl group at the C-3 position enhanced anticancer activity against U87 glioblastoma cells. mdpi.com In another study, the introduction of a hydrogen-bond-donating heterocycle at the C-5 position of a trisubstituted isoxazole was found to significantly increase its potency as an inverse agonist for the nuclear receptor RORγt. dundee.ac.uk This highlights the importance of specific interactions that can be engineered through modifications at these positions.

The substitution pattern itself is crucial; for example, some studies have shown that 4,5-diarylisoxazoles exhibit greater antimitotic activity than 3,4-diarylisoxazoles. espublisher.com This underscores the importance of the spatial arrangement of substituents around the isoxazole core.

The following table details the impact of various substituents at the C-3 position on the bioactivity of isoxazole derivatives.

| C-3 Substituent | Biological Activity Investigated | Result |

| Aryl groups (e.g., 4-methylphenyl) | General Bioactivity | Forms stable, bioactive compounds. |

| Arylpiperazine moiety | Anticancer | Resulted in potent cytotoxicity against liver and breast cancer cell lines. nih.govresearchgate.net |

| 3,4,5-trimethoxyphenyl | Anti-inflammatory | Exhibited significant inhibition of lipooxygenase (LOX) and COX-2. mdpi.com |

| 5-chlorofuran-2-yl | Anticancer | Used as a scaffold for designing new isoxazole-based anticancer agents. nih.gov |

Computational chemistry has become an indispensable tool in modern drug discovery and agrochemical research for elucidating SAR. espublisher.comdntb.gov.ua Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide insights into the interactions between small molecules and their biological targets at an atomic level.

For isoxazole derivatives, computational studies have been employed to predict binding affinities and modes of interaction with various enzymes and receptors. For example, in silico experiments have been used to identify isoxazolines and isoxazolidines as promising anti-inflammatory agents by modeling their binding to cyclooxygenase enzymes. icm.edu.pl Molecular docking studies have also been used to investigate the regulatory role of isoxazole-curcumin derivatives against key proteins involved in cancer, such as GSK-3, Bcl-2, and PR. espublisher.com These computational analyses help rationalize observed biological activities and guide the design of new derivatives with improved potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. espublisher.com

Agrochemical Potential of this compound Analogs

Isoxazole and its analogs are recognized for their broad applications in the agricultural industry as crop protection agents. icm.edu.pl Derivatives of this compound are valuable intermediates in the formulation of effective agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.com The inherent biological activity of the isoxazole scaffold, combined with the modulating effects of the chlorophenyl group, makes these compounds promising candidates for developing new agrochemical solutions. researchgate.net

The isoxazole moiety is present in several commercial herbicides, such as isoxaflutole. nih.govresearchgate.net Research into novel isoxazole derivatives continues to yield promising herbicidal candidates. Studies on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have shown that certain derivatives exhibit excellent pre- and post-emergence herbicidal activity against various weeds. nih.govresearchgate.net The mode of action for many isoxazole herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. nih.gov

In the realm of fungicidal activity, isoxazole derivatives have demonstrated efficacy against a range of plant pathogenic fungi. researchgate.net Research has shown that specific derivatives can inhibit the growth of fungi such as Candida albicans, which can also be a plant pathogen, and other agriculturally relevant fungi. mdpi.comnih.govnih.gov The fungicidal mechanism can vary, but often involves targeting essential fungal-specific cellular components like ergosterol or cell wall synthesis pathways. mdpi.com

The table below presents research findings on the agrochemical activities of isoxazole analogs.

| Activity | Compound Series / Derivative | Target Organism(s) | Key Findings |

| Herbicidal | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti, Echinochloa crusgalli | Derivative I-26 showed 100% inhibition at 10 mg/L; I-05 displayed excellent post-emergence activity at 150 g/ha. nih.gov |

| Herbicidal | 5-cyclopropyl-isoxazole derivatives | General weeds | Patented compounds show broad herbicidal activity. google.com |

| Antifungal | 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives | Candida albicans | Compounds PUB14 and PUB17 showed selective antifungal activity with low cytotoxicity. mdpi.comnih.gov |

| Antifungal | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Aspergillus niger | Several compounds showed inspiring antifungal activity compared to standards. researchgate.net |

Isoxazole and its hydrogenated analogs, isoxazolines, are well-established scaffolds in the development of insecticides and pesticides. icm.edu.plresearchgate.net These compounds are used in both veterinary medicine and crop protection. icm.edu.pl

Research has identified isoxazole derivatives with potent insecticidal activity against various agricultural pests. For example, certain isoxazoline-containing compounds have been found to be effective against the fall armyworm, Spodoptera frugiperda, a major pest of maize and other crops. icm.edu.pl Another study highlighted the potential of isoxazole derivatives for managing the pulse beetle, Callosobruchus chinensis, a significant pest of stored legumes. semanticscholar.org The mechanism of action for many isoxazoline insecticides involves the disruption of the central nervous system of insects by acting on GABA-gated chloride channels.

| Target Pest | Compound/Derivative Example | Efficacy/Observation |

| Spodoptera frugiperda (Fall Armyworm) | N-(5-chloropyridin-2-yl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzohydrazide | Showed the best insecticidal activities against this pest in a study. icm.edu.pl |

| Callosobruchus chinensis (Pulse Beetle) | Various isoxazole derivatives | Investigated as a potential insecticide for managing this stored product pest. semanticscholar.org |

| Fruit flies (Bactrocera spp.) | Fluralaner (an isoxazoline) | Exhibits strong lethal and sublethal effects on adult fruit flies. researchgate.net |

Future Directions and Emerging Research Avenues for 5 3 Chlorophenyl Isoxazole

Development of Multi-Targeted Therapies Incorporating the 5-(3-Chlorophenyl)isoxazole Scaffold

The isoxazole (B147169) nucleus is a key component in many compounds demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govsphinxsai.com This inherent versatility makes the this compound scaffold an attractive framework for designing multi-targeted therapies. Such therapies aim to address complex diseases like cancer by modulating multiple biological pathways simultaneously, which can lead to improved efficacy and reduced chances of drug resistance.

Future research is focusing on the rational design of hybrid molecules where the this compound moiety is combined with other pharmacophores to engage multiple targets. For instance, derivatives are being investigated as inhibitors of histone deacetylases (HDACs) and tubulin polymerization, both critical processes in the proliferation of cancer cells. nih.gov By creating a single compound that can inhibit both targets, researchers hope to develop more potent and selective anticancer agents. espublisher.com The ability to modify substituents on the isoxazole ring allows for the fine-tuning of activity against various targets, a crucial aspect in the development of drugs for complex conditions like cancer, neurodegenerative disorders, and infections. rsc.org

Table 1: Examples of Biological Targets for Isoxazole-Based Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Histone Deacetylases (HDACs) | Anticancer | |

| Tyrosinase | Hyperpigmentation Disorders | |

| Dihydropteroate Synthetase | Antibacterial | |

| Receptors | Dopamine D4 Receptors | Antipsychotic |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors | Anticonvulsant | |

| Structural Proteins | Tubulin | Anticancer |

Exploration of Personalized Medicine Approaches Based on Isoxazole Derivatives

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a growing area of research where isoxazole derivatives could play a significant role. The development of therapies targeting specific genetic mutations or biomarkers is the cornerstone of this approach. Isoxazole-based compounds can be designed to be highly selective for specific enzyme isoforms or receptor subtypes that are overexpressed or mutated in certain patient populations. rsc.org

For example, a derivative of this compound could be developed to selectively inhibit a particular kinase that is known to be a driver in a specific subset of tumors. The efficacy of such a drug would be highest in patients whose tumors carry that specific molecular signature. Future research will likely involve integrating genomic and proteomic data with preclinical testing of isoxazole derivatives to identify these patient-specific vulnerabilities. In silico studies, such as molecular docking, are already being used to predict the binding of isoxazole compounds to specific protein targets, paving the way for more personalized therapeutic strategies. mdpi.com

Novel Synthetic Strategies for Enhanced Compound Libraries and Derivatization

The creation of large and diverse libraries of chemical compounds is essential for modern drug discovery. The development of novel and efficient synthetic methods for this compound and its analogs is a key area of ongoing research. rsc.org Traditional methods are being supplemented and replaced by innovative strategies that offer higher yields, greater stereoselectivity, and more environmentally friendly conditions.

Key advancements include the use of transition metal-catalyzed reactions, such as gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which allows for the selective synthesis of differently substituted isoxazoles. organic-chemistry.org One-pot reactions and multicomponent reactions are also gaining traction as they streamline the synthetic process, reduce waste, and allow for the rapid generation of a wide array of derivatives. nanobioletters.com Furthermore, green chemistry approaches, such as performing reactions in water, are being explored to make the synthesis of these valuable compounds more sustainable. beilstein-journals.org These advanced synthetic methodologies are crucial for building the extensive compound libraries needed for high-throughput screening and the discovery of new therapeutic agents. wpmucdn.comnih.govnih.gov

Table 2: Modern Synthetic Methods for Isoxazole Ring Formation

| Synthetic Strategy | Key Features | Advantages |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne or alkene. nih.gov | High reliability, wide substrate scope. |

| Metal-Catalyzed Cycloisomerization | Gold or copper catalysts used to cyclize acetylenic oximes. organic-chemistry.org | High yields, good regioselectivity. |

| Aqueous Synthesis | [3+2]-cycloaddition performed in water. beilstein-journals.org | Environmentally friendly, mild conditions. |

| One-Pot Synthesis | Aldoximes and alkynes react in a single vessel using reagents like tert-butyl nitrite. organic-chemistry.org | Procedural efficiency, time-saving. |

| Electrochemical Synthesis | Electrolysis used to mediate the reaction of N-hydroxybenzimidoyl chlorides and alkynes. nih.gov | Good yields, alternative to conventional methods. |

Advanced Preclinical Studies and Comprehensive Mechanistic Investigations

While many isoxazole derivatives have shown promise in initial biological screenings, rigorous preclinical evaluation is necessary to translate these findings into clinical applications. Future research will need to focus on comprehensive in vivo studies in relevant animal models of disease to assess efficacy and to understand the pharmacokinetic and pharmacodynamic profiles of these compounds.

A critical aspect of this research is the detailed investigation of the mechanism of action. Understanding precisely how a compound like this compound or its derivatives interact with their biological targets at a molecular level is crucial for optimizing their therapeutic potential and minimizing off-target effects. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable structural insights. Furthermore, predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for identifying candidates with favorable drug-like properties early in the development process. mdpi.com The use of radiolabelled compounds in pharmacokinetic studies can also provide precise data on how the drug is distributed and eliminated from the body. ekb.eg

Potential Applications in Materials Science and Other Non-Pharmacological Fields

Beyond its pharmacological potential, the isoxazole ring system possesses unique electronic and photophysical properties that make it a candidate for applications in materials science. ingentaconnect.com Research is emerging on the use of isoxazole derivatives in the development of advanced materials.

These compounds are being explored for their potential as:

Organic Semiconductors: The conjugated π-electron system of the isoxazole ring is suitable for applications in organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Liquid Crystals: Certain isoxazole derivatives have been shown to exhibit liquid crystalline phases, which are essential for display technologies. researchgate.net

Polymers: The stability of the isoxazole ring makes it a useful component in the creation of polymers with enhanced thermal and mechanical properties. chemimpex.com

Dyes and Probes: The optical properties of isoxazoles make them suitable for use in dye-sensitized solar cells and as electrochemical probes for detecting metal ions. ingentaconnect.com

Future work in this area will involve the synthesis and characterization of novel this compound-containing polymers and materials to fully exploit their unique properties for a range of non-pharmacological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-chlorophenyl)isoxazole derivatives, and how can purity be validated?

- Methodological Answer : A ketone addition reaction followed by heterocycle formation is a standard approach. For example, brominated chalcone intermediates undergo nucleophilic addition with hydroxylamine to form isoxazole rings. Purification via column chromatography (eluting with hexanes/ethyl acetate) removes contaminants like unreacted starting materials or byproducts. Validation includes ¹H-/¹³C-NMR (e.g., absence of C-Br signals at 65–30 ppm and presence of isoxazole C-O at ~168 ppm) and IR spectroscopy (e.g., C=N imine peaks at ~1607 cm⁻¹) .

Q. How do structural variations in isoxazole derivatives influence spectroscopic characterization?

- Methodological Answer : Substituent positions and electronic effects alter NMR and IR profiles. For instance, the 3-chlorophenyl group in this compound produces distinct aromatic proton splitting patterns (e.g., 6.6–7.5 ppm in ¹H-NMR) compared to 4-substituted analogs. IR spectra confirm heterocyclic C=N (1607 cm⁻¹) and C-O (1680 cm⁻¹) bonds. Absence of ketone carbonyl peaks (~190–220 ppm) in ¹³C-NMR confirms cyclization completion .

Advanced Research Questions

Q. How does the position of the chlorine substituent on the phenyl ring affect enzymatic inhibition?

- Methodological Answer : Chlorine position significantly impacts inhibition kinetics. For glutathione reductase (GR), 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 μM) shows ~2x greater inhibition than 5-(4-chlorophenyl)isoxazole (IC₅₀ = 0.107 μM) due to steric and electronic interactions with the enzyme’s active site. Molecular docking studies suggest the 3-chloro group enhances binding via hydrophobic interactions with GR’s catalytic cysteine residues .

Q. What computational methods are used to predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : AutoDock Vina or similar algorithms perform molecular docking into protein crystal structures (e.g., EPAC2’s cAMP-binding domain). For 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl derivatives, hydrophobic interactions between the 3-chlorophenyl moiety and protein pockets (e.g., EPAC2’s P1 site) are critical. MD simulations further validate stability, with RMSD thresholds <2.0 Å indicating robust binding .

Q. How can contradictory data on enzyme inhibition mechanisms (e.g., uncompetitive vs. competitive) be resolved?

- Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) differentiate inhibition types. For GR, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition (Kᵢ = 0.011 μM), where the inhibitor binds only to the enzyme-substrate complex. In contrast, GST inhibition by 3-(4-bromophenyl)isoxazole is competitive (Kᵢ = 0.059 μM), requiring substrate displacement. Structural analogs with halogen substitutions should be tested under identical assay conditions to minimize variability .

Q. What strategies optimize the synthesis of this compound analogs for high-throughput screening?

- Methodological Answer : Parallel synthesis using diverse chalcone precursors (e.g., substituted benzaldehydes) enables rapid analog generation. Microwave-assisted cyclization reduces reaction times from hours to minutes. Automated purification systems (e.g., flash chromatography) coupled with LC-MS monitoring ensure >95% purity. For scale-up, Pd-catalyzed cross-coupling reactions introduce complex substituents .

Q. How do crystallographic studies inform the design of isoxazole-based inhibitors?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between isoxazole and aryl rings (e.g., 16.6° for 5-(3-methylphenyl)-3-phenylisoxazole), influencing planarity and target binding. Electron density maps identify key interactions, such as hydrogen bonds between the isoxazole oxygen and catalytic residues. These data guide substitutions to enhance rigidity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.